N(2)-Methyl-L-Lysin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

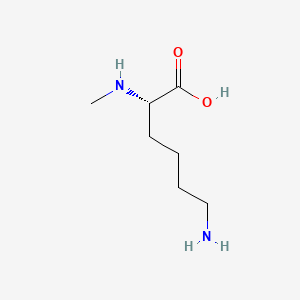

N(2)-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom in the side chain. This modification can significantly alter the properties and functions of the amino acid, making it an important subject of study in various scientific fields.

Wissenschaftliche Forschungsanwendungen

N(2)-Methyl-L-lysine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying amino acid modifications.

Biology: The compound is studied for its role in post-translational modifications of proteins, which can affect protein function and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modifying protein interactions and functions.

Industry: N(2)-Methyl-L-lysine is used in the production of specialized peptides and proteins for various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N(2)-methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation process, where L-lysine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of N(2)-methyl-L-lysine can be scaled up using similar reductive methylation techniques. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N(2)-Methyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any oxidized forms back to the original compound.

Substitution: N(2)-Methyl-L-lysine can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of modified lysine derivatives.

Wirkmechanismus

The mechanism by which N(2)-methyl-L-lysine exerts its effects involves its incorporation into proteins, where it can influence protein structure and function. The methylation of lysine residues can affect protein-protein interactions, enzyme activity, and the overall stability of proteins. This modification can also play a role in regulating gene expression by influencing the binding of transcription factors and other regulatory proteins to DNA.

Vergleich Mit ähnlichen Verbindungen

N(6)-Methyl-L-lysine: Another methylated derivative of lysine, where the methyl group is attached to the epsilon nitrogen atom.

N(2)-Acetyl-L-lysine: A derivative where an acetyl group is attached to the nitrogen atom in the side chain.

N(2)-Ethyl-L-lysine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: N(2)-Methyl-L-lysine is unique due to its specific methylation at the nitrogen atom in the side chain, which can lead to distinct biochemical properties and interactions compared to other lysine derivatives. This specificity makes it a valuable tool in studying the effects of lysine methylation on protein function and regulation.

Biologische Aktivität

N(2)-methyl-L-lysine is a derivative of the amino acid lysine, known for its role in protein methylation processes. This article explores its biological activity, mechanisms of action, and implications in various physiological and pathological contexts.

Overview of Lysine Methylation

Lysine methylation is a significant post-translational modification that influences protein function and cellular signaling. The methylation of lysine residues can occur at different positions, leading to mono-, di-, or tri-methylated forms, each with distinct biological roles. N(2)-methyl-L-lysine specifically refers to the methylation at the second nitrogen atom of the lysine side chain, which can affect the interaction of proteins with other molecules and their overall stability.

- Protein Interaction : N(2)-methyl-L-lysine alters the charge and hydrophobicity of proteins, influencing their interactions with other cellular components. This modification can enhance or inhibit binding to specific proteins or nucleic acids, thereby modulating various biological pathways.

- Regulation of Gene Expression : Methylated lysines are recognized by reader domains in proteins, which can lead to changes in gene expression patterns. For example, methylation can recruit transcriptional coactivators or repressors, impacting chromatin structure and accessibility.

- Enzymatic Activity : The presence of N(2)-methyl-L-lysine can affect the activity of enzymes involved in metabolic pathways. For instance, it has been shown to influence the activity of histone methyltransferases (KMTs) and demethylases (KDMs), which are crucial for maintaining epigenetic states in cells .

Case Studies

- Cancer Research : Dysregulation of lysine methylation has been implicated in various cancers. Studies have shown that altered levels of N(2)-methyl-L-lysine correlate with tumor progression and metastasis, suggesting its potential as a biomarker for cancer diagnosis and prognosis .

- Neurological Disorders : Research indicates that aberrant lysine methylation patterns are associated with neurological conditions such as Alzheimer's disease and schizophrenia. The modification may affect neuronal signaling pathways and synaptic plasticity, highlighting its role in brain function .

- Developmental Biology : The significance of lysine methylation in embryonic development has been documented. For instance, specific methylation patterns are essential for proper gene expression during early development stages .

Research Findings

Recent studies employing advanced proteomic techniques have identified numerous lysine methylation sites across various human proteins, emphasizing the complexity and diversity of this modification:

| Modification Type | Number of Sites Detected | Associated Proteins |

|---|---|---|

| Kme1 | 1500 | 1200 |

| Kme2 | 2000 | 1500 |

| Kme3 | 1000 | 800 |

This table illustrates the extensive involvement of lysine methylation in cellular functions, reinforcing its biological importance.

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.